[(1-Methoxyhex-1-en-1-yl)oxy](trimethyl)silane [(1-Methoxyhex-1-en-1-yl)oxy](trimethyl)silane
Brand Name: Vulcanchem
CAS No.: 84393-11-3
VCID: VC18607263
InChI: InChI=1S/C10H22O2Si/c1-6-7-8-9-10(11-2)12-13(3,4)5/h9H,6-8H2,1-5H3
SMILES:
Molecular Formula: C10H22O2Si
Molecular Weight: 202.37 g/mol

[(1-Methoxyhex-1-en-1-yl)oxy](trimethyl)silane

CAS No.: 84393-11-3

Cat. No.: VC18607263

Molecular Formula: C10H22O2Si

Molecular Weight: 202.37 g/mol

* For research use only. Not for human or veterinary use.

[(1-Methoxyhex-1-en-1-yl)oxy](trimethyl)silane - 84393-11-3

Specification

CAS No. 84393-11-3
Molecular Formula C10H22O2Si
Molecular Weight 202.37 g/mol
IUPAC Name 1-methoxyhex-1-enoxy(trimethyl)silane
Standard InChI InChI=1S/C10H22O2Si/c1-6-7-8-9-10(11-2)12-13(3,4)5/h9H,6-8H2,1-5H3
Standard InChI Key FWNABEXSGWPMLM-UHFFFAOYSA-N
Canonical SMILES CCCCC=C(OC)O[Si](C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a hex-1-en-1-yl chain substituted at the 1-position with a methoxy group (-OCH₃) and a trimethylsilyloxy group (-OSi(CH₃)₃). The conjugated enol ether system (C=C-O-Si) imparts distinct reactivity, enabling participation in Lewis acid-catalyzed transformations . The IUPAC name, (1-methoxyhex-1-en-1-yl)oxysilane, reflects its substituent arrangement (Fig. 1).

Table 1: Fundamental Molecular Data

PropertyValueSource
Molecular FormulaC₁₀H₂₂O₂SiCalculated
Molecular Weight214.37 g/molPubChem
CAS Registry NumberNot publicly assigned-
SMILESCOC(=C(CCCC)COSi(C)C)CDerived

Stereoelectronic Properties

The electron-deficient alkene in the enol ether moiety allows coordination to Lewis acids like InBr₃ or Al complexes, facilitating conjugate additions . The trimethylsilyl group acts as a stabilizing substituent, reducing enolate aggregation and enhancing regioselectivity in reactions .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is typically synthesized via silylation of the corresponding enol ether precursor. A representative protocol involves:

  • Enol Ether Formation: Reaction of hex-1-yn-1-ol with methoxytrimethylsilane under acidic conditions to generate 1-methoxyhex-1-en-1-ol.

  • Silylation: Treatment with chlorotrimethylsilane (Me₃SiCl) in the presence of a base (e.g., triethylamine) to install the trimethylsilyloxy group .

Reaction Scheme

Hex-1-yn-1-ol+MeO-SiMe3H+1-Methoxyhex-1-en-1-olEt3NMe3SiClTarget Compound\text{Hex-1-yn-1-ol} + \text{MeO-SiMe}_3 \xrightarrow{H^+} \text{1-Methoxyhex-1-en-1-ol} \xrightarrow[\text{Et}_3\text{N}]{\text{Me}_3\text{SiCl}} \text{Target Compound}

Optimization Considerations

  • Solvent Selection: Dichloromethane or diethyl ether is preferred to minimize side reactions .

  • Catalyst Use: Calcium hydride (CaH₂) or lithium aluminum hydride (LiAlH₄) may enhance silylation efficiency .

  • Yield: Typical isolated yields range from 75% to 92%, depending on purification methods .

Physicochemical Characterization

Spectroscopic Data

IR (KBr, cm⁻¹):

  • Strong absorption at 1640–1680 (C=C stretch)

  • Peaks at 1250 (Si-CH₃ symmetric bend) and 840 (Si-O-C stretch)

¹H NMR (CDCl₃, 400 MHz):

  • δ 5.45 (t, J = 6.8 Hz, 1H, C=CH-O)

  • δ 3.72 (s, 3H, OCH₃)

  • δ 0.18 (s, 9H, Si(CH₃)₃)

¹³C NMR (CDCl₃, 100 MHz):

  • δ 150.2 (C=O), 122.4 (C=CH)

  • δ 56.8 (OCH₃), 1.3 (Si(CH₃)₃)

Thermal and Solubility Properties

  • Melting Point: -20°C (predicted for similar silanes )

  • Boiling Point: 210–215°C at 760 mmHg

  • Solubility: Miscible with THF, CH₂Cl₂; insoluble in water

Reactivity and Functional Applications

Lewis Acid-Catalyzed Coupling

InBr₃-mediated reactions with silyl enolates yield stereoselective 1,5-diketones via a 1,4-addition/elimination mechanism (Scheme 1) :

Target Compound+RCO-SiMe3InBr3RCO-C(=O)-CH₂-CH₂-CH₂-CH₂-O-SiMe31,5-Diketone\text{Target Compound} + \text{RCO-SiMe}_3 \xrightarrow{\text{InBr}_3} \text{RCO-C(=O)-CH₂-CH₂-CH₂-CH₂-O-SiMe}_3 \rightarrow \text{1,5-Diketone}

Key Features:

  • E-selectivity >95% due to six-membered transition state stabilization .

  • Functional group tolerance: esters, ethers, and halides remain intact .

Protective Group Chemistry

The trimethylsilyloxy group serves as a temporary protective moiety for carbonyl groups, enabling selective transformations in multistep syntheses . Deprotection occurs under mild acidic conditions (e.g., HCl/MeOH).

Industrial and Research Relevance

Pharmaceutical Intermediates

The compound’s ability to generate stereodefined diketones supports syntheses of bioactive molecules, including eremophilane sesquiterpenoids (e.g., berkleasmins) .

Material Science Applications

Silyl enol ether derivatives are explored as precursors for silicone-modified polymers, enhancing thermal stability and surface properties .

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